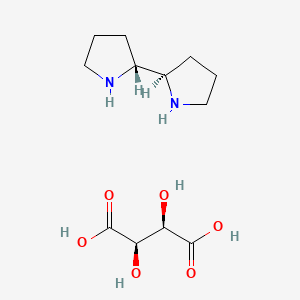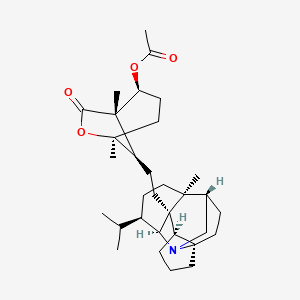
(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate
Descripción general
Descripción
Bipyrrolidine refers to a class of organic compounds containing a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . Tartrate is a salt or ester of tartaric acid, a white, crystalline organic acid that occurs naturally in many fruits .
Chemical Reactions Analysis
The chemical reactions involving “(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate” would depend on the specific conditions and reactants present. Tartrate compounds are known to participate in various reactions, including those involving transition metal complexes .Aplicaciones Científicas De Investigación
Chiral Catalysts & Ligands
“(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate” is known to be used in the field of chiral catalysts and ligands . These substances are crucial in asymmetric synthesis, a method used to create molecules with a specific spatial orientation. This is particularly important in the development of pharmaceuticals, where the spatial orientation of molecules can significantly affect their biological activity.
Synthesis of Iron Complexes
This compound can be used to prepare the ligand (+)-(2R,2’R)-1,1’-bis(2-pyridylmethyl)-2,2’-bipyrrolidine, which in turn can be used to synthesize its iron complexes . These complexes have applications in C-N bond formation reactions . C-N bond formation is a key process in the synthesis of numerous organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The primary target of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate is the enzyme L(+)-tartrate dehydratase . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .
Mode of Action
The compound interacts with its target, L(+)-tartrate dehydratase, and catalyzes the chemical reaction of (R,R)-tartrate to oxaloacetate and water . This reaction is a key step in the metabolism of tartaric acid .
Biochemical Pathways
The action of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate affects the glyoxylate and dicarboxylate metabolism pathways . The conversion of (R,R)-tartrate to oxaloacetate is a crucial step in these pathways .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in the metabolism of tartaric acid. By catalyzing the conversion of (R,R)-tartrate to oxaloacetate, it facilitates the breakdown and utilization of this compound in the body .
Safety and Hazards
Propiedades
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.C4H6O6/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJBPIDVENIULD-SKDUITIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)[C@H]2CCCN2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate | |
CAS RN |
137037-21-9 | |
| Record name | 2,2′-Bipyrrolidine, (2R,2′R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137037-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)
